
Trifluoromethanesulfonic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is one of the strongest known acids and is widely used in various chemical processes due to its high thermal and chemical stability . The hydrate form of trifluoromethanesulfonic acid is particularly useful in applications requiring a controlled release of the acid.
准备方法
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulfonic acid . Another method involves the oxidation of trifluoromethyl sulfenyl chloride .
Industrial Production Methods: In industrial settings, trifluoromethanesulfonic acid is produced by the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . This method ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Esterification: Acts as a catalyst for esterification reactions.
Protonation: Useful in protonation reactions due to its strong acidity.
Substitution: Reacts with acyl halides to form mixed triflate anhydrides, which are strong acylating agents.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and carboxylic acids in the presence of trifluoromethanesulfonic acid as a catalyst.
Protonation: Conducted in nonaqueous solvents like acetonitrile or acetic acid.
Substitution: Utilizes acyl halides under controlled conditions to form triflate anhydrides.
Major Products:
Ethers and Olefins: Formed by the reaction of trifluoromethanesulfonic acid with alcohols.
Triflate Anhydrides: Produced through dehydration reactions.
科学研究应用
Trifluoromethanesulfonic acid hydrate has a wide range of applications in scientific research:
作用机制
The mechanism of action of trifluoromethanesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The triflate anion (CF₃SO₃⁻) is highly stable and non-nucleophilic, making it an excellent leaving group in substitution reactions . This stability is due to the resonance stabilization of the negative charge over the three oxygen atoms and the electron-withdrawing effect of the trifluoromethyl group .
相似化合物的比较
Trifluoromethanesulfonic acid is unique due to its combination of high acidity and thermal stability. Similar compounds include:
Methanesulfonic Acid (CH₃SO₃H): Less acidic and less thermally stable compared to trifluoromethanesulfonic acid.
Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O): Used for similar applications but is more reactive and less stable.
Nonafluorobutanesulfonic Acid (C₄F₉SO₃H): Another strong acid but with different reactivity and stability profiles.
属性
CAS 编号 |
57072-74-9 |
|---|---|
分子式 |
C2H4F6O7S2 |
分子量 |
318.17 g/mol |
IUPAC 名称 |
trifluoromethanesulfonic acid;hydrate |
InChI |
InChI=1S/2CHF3O3S.H2O/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);1H2 |
InChI 键 |
JIQIQLYTPLALIY-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
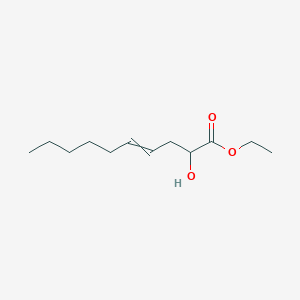
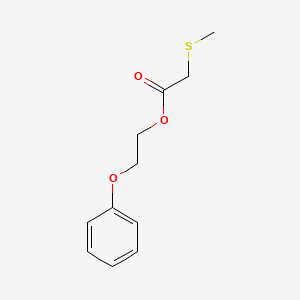
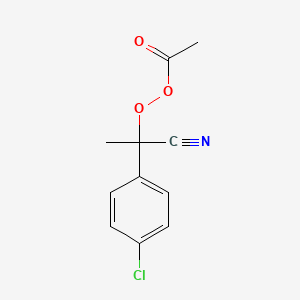
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
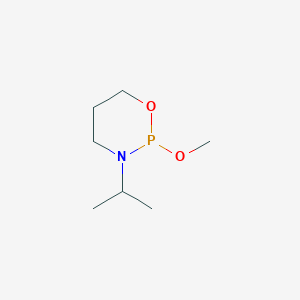
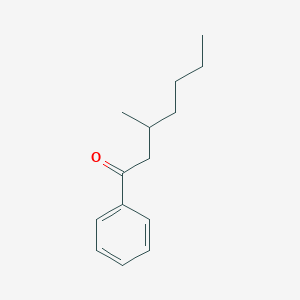
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
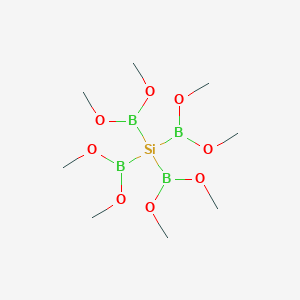
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
